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Compound of Interest

3-Bromopyrazolo[1,5-aJpyrimidin-
Compound Name:
7-amine

Cat. No.: B572175

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-
a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry
and drug discovery. The document is intended for researchers, scientists, and professionals in
the field of drug development, offering detailed information on its chemical properties,
synthesis, and biological relevance.
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CAS Number: 1273577-17-5[1] Chemical Structure:
Figure 1: Chemical structure of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine.

The structure features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine
ring. A bromine atom is substituted at position 3, and an amine group is at position 7. This
scaffold is a privileged structure in medicinal chemistry, frequently utilized for developing kinase
inhibitors.
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Physicochemical Properties

The key quantitative data for 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine are summarized in
the table below for easy reference and comparison.

Property Value Source
CAS Number 1273577-17-5 [1]
Molecular Formula CeHsBrNa [1]
Molecular Weight 213.03 g/mol [1]
Purity >97% [1]

Experimental Protocols: Synthesis

The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-
step process. The pyrazolo[1,5-a]pyrimidine core is typically formed first, followed by sequential
functionalization. While a direct, one-pot synthesis for this specific molecule is not detailed in
the provided literature, a logical synthetic pathway can be constructed based on established
methods for analogous compounds.[2][3]

Proposed Synthetic Pathway:
The synthesis generally involves three key stages:

o Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is often achieved via the
cyclocondensation of a 3-amino-1H-pyrazole with a B-dicarbonyl compound or a similar 1,3-
bis-electrophile.[4]

e Bromination: Introduction of the bromine atom at the 3-position of the pyrazolo[1,5-
a]pyrimidine scaffold.

e Amination: Introduction of the amine group at the 7-position, often through nucleophilic
substitution of a leaving group like chlorine.

Below is a detailed hypothetical protocol based on these principles.
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Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-7(4H)-one
o Reagents: 3-Amino-1H-pyrazole, Diethyl malonate, Sodium ethoxide.

e Procedure: 3-Amino-1H-pyrazole is reacted with diethyl malonate in the presence of a strong
base like sodium ethoxide. The mixture is refluxed in ethanol for approximately 24 hours.[3]
The resulting product, a dihydroxy-heterocycle, is isolated after cooling and acidification.

Step 2: Chlorination to 7-Chloropyrazolo[1,5-a]pyrimidine

e Reagents: Pyrazolo[1,5-a]pyrimidine-7(4H)-one from Step 1, Phosphorus oxychloride
(POCIs).

e Procedure: The product from the previous step is treated with excess phosphorus
oxychloride (POCIs) and heated to approximately 80°C for 5 hours.[3] After the reaction,
excess POCIs is removed under vacuum. The residue is carefully poured onto ice, and the
resulting precipitate (7-chloropyrazolo[1,5-a]pyrimidine) is filtered, washed with water, and
dried.

Step 3: Bromination to 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

» Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS),
Dimethylformamide (DMF).

e Procedure: The 7-chloro intermediate is dissolved in DMF. N-Bromosuccinimide (NBS) is
added portion-wise at room temperature with stirring. The reaction is typically allowed to
proceed for 1-2 hours.[5] The product is precipitated by adding water, then filtered and
washed to yield 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine.

Step 4: Amination to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

o Reagents: 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, Ammonia source (e.g., ammonium
hydroxide), Solvent (e.g., Dioxane or Ethanol).

e Procedure: The 3-bromo-7-chloro intermediate is dissolved in a suitable solvent in a sealed
reaction vessel. An excess of an ammonia source is added, and the mixture is heated. The
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chlorine atom at position 7 is highly reactive and susceptible to nucleophilic substitution by
the amine.[3] After cooling, the product is isolated by filtration or extraction.
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A potential synthetic workflow for the target compound.

Biological Activity and Applications
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The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase
inhibitors.[2] These compounds are crucial in targeted cancer therapy as protein kinases are
key regulators of cellular signaling and are frequently dysregulated in various cancers.[2]

Primary Application: Kinase Inhibitor Intermediate 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
serves as a key intermediate or building block in the synthesis of more complex, biologically
active molecules.[6] Its structure is often incorporated into potential therapeutic agents for
treating diseases such as cancer, inflammation, and autoimmune disorders.[6] The bromine at
position 3 provides a convenient handle for further chemical modifications, such as palladium-
catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to
fine-tune biological activity.[2]

Drug Development Pipeline
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Role as a key intermediate in drug discovery.

Mechanism of Action: Targeting Kinase Signaling Pathways Derivatives of the pyrazolo[1,5-
a]pyrimidine core act as ATP-competitive inhibitors of protein kinases.[2] They bind to the ATP-
binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby
blocking downstream signaling pathways that control cell proliferation, survival, and
differentiation.

Kinases that have been successfully targeted by this class of compounds include:

e Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1, CDK2, and CDK®9 leads to cell cycle
arrest and apoptosis, making these compounds potent anti-proliferative agents.[7][8]

o Receptor Tyrosine Kinases (RTKSs): Inhibition of kinases like Fibroblast Growth Factor
Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3) is a strategy for treating cancers
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where these pathways are aberrantly activated.[9][10]

o Other Serine/Threonine Kinases: Targets such as B-Raf and MEK are also relevant,

particularly in melanoma treatment.[2]

The mechanism often involves exploiting checkpoint deficiencies in cancer cells. For instance,
compounds from this family have been shown to selectively kill cancer cells that are deficient in

the p21 protein, a key cell cycle inhibitor.[7]
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General mechanism of ATP-competitive kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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